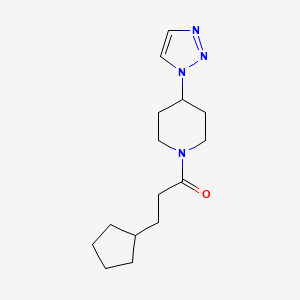
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one" is a chemical structure that features a 1,2,3-triazole moiety linked to a piperidine ring, which is further connected to a cyclopentylpropanone group. This structure is indicative of a synthetic molecule that may have been designed for biological activity, given the presence of the triazole and piperidine, which are common in medicinal chemistry.
Synthesis Analysis
The synthesis of related triazole derivatives has been reported using natural products as starting materials. For instance, triazole-thiones were synthesized from natural piperine in a four-step process, which included the use of microwave irradiation and yielded a range of 32% to 51% . Similarly, a four-step synthesis process involving etherification, hydrazonation, cyclization, and reduction was used to synthesize a piperidin-4-yl-triazole with an overall yield of 39% . An improved synthesis protocol for 1,2,4-triazines with a piperidine and triazole ring was also reported, yielding 87-94% . These methods provide insight into the potential synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory, indicating the stability of hydrazone tautomers . Although the exact molecular structure analysis of "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one" is not provided, the stability of similar structures can be inferred from these studies.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives is often explored in the context of their biological activity. For example, the triazole-thiones derived from piperine showed trypanocidal activity , and oxadiazole derivatives containing a triazole and piperidine or pyrrolidine ring exhibited antimicrobial activity . These findings suggest that the triazole moiety in the compound of interest may also confer biological activity through its chemical reactivity.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one" are not detailed in the provided papers, the properties of similar compounds can provide some insights. For instance, the solubility, melting points, and stability of triazole derivatives can vary based on their substitution patterns and the nature of the functional groups attached . The presence of a piperidine ring often contributes to the basicity and potential for forming salts, which can affect the compound's solubility and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
An innovative synthesis protocol for a novel series of 1,2,4-triazines, incorporating the 1,2,3-triazole and piperidine ring structures, demonstrated significant antifungal activity. The synthesis utilized 1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazole-4-carbohydrazide and other reagents, yielding compounds that were evaluated against various fungal organisms. Particularly, certain compounds exhibited potency comparable to standard antifungal agents against strains such as Candida albicans and Aspergillus niger (Sangshetti & Shinde, 2010).
Antiparasitic Drug Development
The structure has been utilized in the design and synthesis of novel triazole derivatives from natural piperine as potential antiparasitic drugs. These derivatives were synthesized and assessed for their trypanocidal activity, highlighting the compound's utility in developing treatments for parasitic infections such as Trypanosoma cruzi (Franklim et al., 2013).
Anti-arrhythmic Activity
Research into piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole, has shown significant anti-arrhythmic activity. These findings suggest the compound's potential in developing new treatments for arrhythmias, demonstrating the versatility of the 1,2,3-triazole and piperidine ring structure in medicinal chemistry applications (Abdel‐Aziz et al., 2009).
Serotonin Receptor Antagonism
Derivatives with a 1,2,3-triazole and piperidine framework have been synthesized and tested for their 5-HT2 antagonist activity, offering insights into the development of novel treatments for disorders related to serotonin dysregulation. Among these compounds, specific derivatives exhibited potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity, indicating their potential therapeutic benefits in neuropsychiatric disorders (Watanabe et al., 1992).
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,3-triazole core have been reported to interact with various targets, including tubulin . Tubulin is a globular protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
This suggests that 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one may interact with its targets in a similar manner, leading to changes in cell division and potentially inducing apoptosis .
Biochemical Pathways
Based on the potential target of tubulin, it could affect the mitotic spindle assembly, a crucial process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds with a 1,2,3-triazole core have been reported to possess drug-like properties . These properties could potentially influence the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
If the compound acts similarly to related compounds, it could potentially induce apoptosis in cancer cells . This could be achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest .
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(6-5-13-3-1-2-4-13)18-10-7-14(8-11-18)19-12-9-16-17-19/h9,12-14H,1-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQODXISEIAURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)
![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)
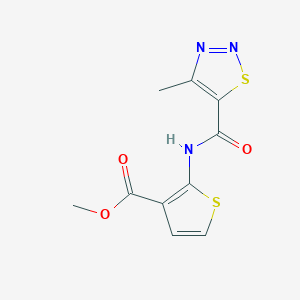
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)
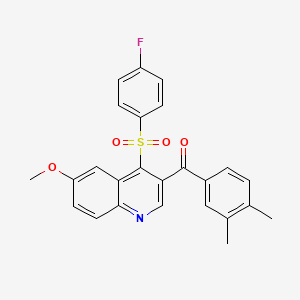
![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)
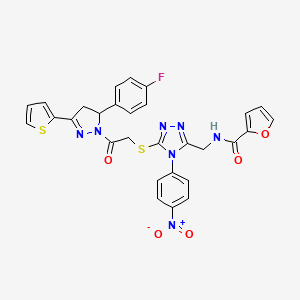
![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)
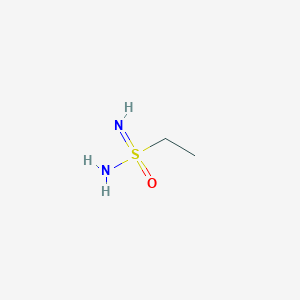

![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)